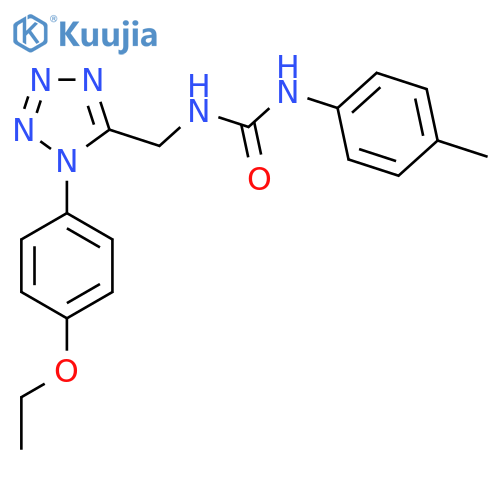Cas no 951482-84-1 (3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(4-methylphenyl)urea)

951482-84-1 structure
商品名:3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(4-methylphenyl)urea
3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(4-methylphenyl)urea 化学的及び物理的性質
名前と識別子
-
- 3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(4-methylphenyl)urea
- F2072-0077
- 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea
- 951482-84-1
- 1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(4-methylphenyl)urea
- 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)urea
- AKOS002059770
-
- インチ: 1S/C18H20N6O2/c1-3-26-16-10-8-15(9-11-16)24-17(21-22-23-24)12-19-18(25)20-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H2,19,20,25)
- InChIKey: JJFAZWABGKZZPG-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1C=CC(=CC=1)N1C(CNC(NC2C=CC(C)=CC=2)=O)=NN=N1
計算された属性
- せいみつぶんしりょう: 352.16477390g/mol
- どういたいしつりょう: 352.16477390g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 435
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 94Ų
3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(4-methylphenyl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2072-0077-15mg |
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)urea |
951482-84-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2072-0077-30mg |
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)urea |
951482-84-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2072-0077-2mg |
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)urea |
951482-84-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2072-0077-40mg |
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)urea |
951482-84-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2072-0077-4mg |
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)urea |
951482-84-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2072-0077-10μmol |
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)urea |
951482-84-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2072-0077-20mg |
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)urea |
951482-84-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2072-0077-75mg |
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)urea |
951482-84-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
| Life Chemicals | F2072-0077-20μmol |
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)urea |
951482-84-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2072-0077-25mg |
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-methylphenyl)urea |
951482-84-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(4-methylphenyl)urea 関連文献
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
951482-84-1 (3-{1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(4-methylphenyl)urea) 関連製品
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
